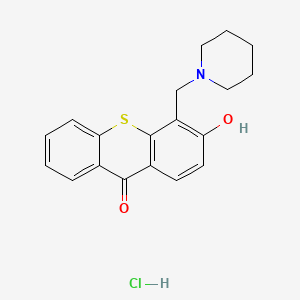
9-Thioxanthenone, 3-hydroxy-4-piperidinomethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride is a heterocyclic organic compound with the molecular formula C18H19NO2S·HCl. It is known for its unique structure, which includes a thioxanthone core substituted with a hydroxy group and a piperidinomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride typically involves the following steps:
Formation of Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and benzophenone derivatives, under acidic conditions.
Piperidinomethylation: The piperidinomethyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophilic intermediate, such as a halomethylthioxanthone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxanthone core can be reduced to form thioxanthene derivatives.
Substitution: The piperidinomethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thioxanthene derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: The parent compound, lacking the hydroxy and piperidinomethyl groups.
4-Piperidinomethylthioxanthone: Similar structure but without the hydroxy group.
3-Hydroxythioxanthone: Similar structure but without the piperidinomethyl group
Uniqueness
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride is unique due to the presence of both the hydroxy and piperidinomethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
29529-51-9 |
|---|---|
Molecular Formula |
C19H20ClNO2S |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
3-hydroxy-4-(piperidin-1-ylmethyl)thioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C19H19NO2S.ClH/c21-16-9-8-14-18(22)13-6-2-3-7-17(13)23-19(14)15(16)12-20-10-4-1-5-11-20;/h2-3,6-9,21H,1,4-5,10-12H2;1H |
InChI Key |
VWALCWBFMOIMMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2SC4=CC=CC=C4C3=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















